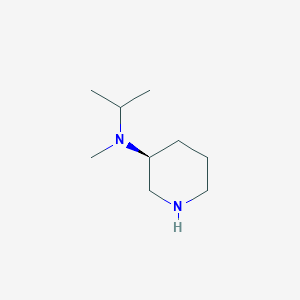

Isopropyl-methyl-(S)-piperidin-3-yl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-N-methyl-N-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11(3)9-5-4-6-10-7-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYQVQNYWTZKNE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C)[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Advanced Synthesis of Chiral S Piperidin 3 Yl Amine Scaffolds

Enantioselective Approaches for the Piperidin-3-yl-amine Core Structure

The development of enantioselective methods to construct the piperidin-3-yl-amine core is paramount for creating optically pure pharmaceuticals. These strategies aim to establish the desired stereocenter in a controlled and efficient manner, avoiding the separation of enantiomers from a racemic mixture.

Direct, catalytic asymmetric C-H functionalization has emerged as a powerful tool for the synthesis of chiral piperidines, though it presents considerable challenges. mdpi.comresearchgate.net The functionalization of the C3 position is often disfavored electronically. nih.gov To circumvent this, indirect methods have been developed. One such strategy involves the rhodium-catalyzed asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive, stereoselective ring-opening of the cyclopropane (B1198618) to yield the 3-substituted piperidine (B6355638). nih.gov

Another prominent approach is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This method utilizes a three-step process starting from pyridine (B92270): (i) partial reduction to a dihydropyridine (B1217469) derivative, (ii) a highly regio- and enantioselective Rh-catalyzed carbometalation, and (iii) a final reduction to the piperidine. nih.govacs.org This strategy provides access to a variety of enantioenriched 3-substituted piperidines with high yields and excellent enantioselectivity. nih.govox.ac.uk

| Catalyst System | Substrate | Key Features | Yield | Enantiomeric Excess (ee) | Ref |

| [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | Reductive Heck reaction | 81% | 96% | acs.org |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | C-H insertion at C2 | Moderate | Variable | nih.gov |

| Pd(OAc)₂ / Chiral Ligand | N-Boc-pyrrolidine | α-arylation | Good | High | nih.gov |

| Pd-Catalyst / Aminoquinoline (AQ) auxiliary at C3 | Piperidine-3-carboxylic acid derivative | C4-H arylation | Good | Excellent regio- and stereoselectivity | acs.org |

Table 1: Examples of Catalytic Asymmetric Functionalization for Piperidine Synthesis.

Stereocontrolled intramolecular cyclization represents a robust strategy for constructing the piperidine ring with defined stereochemistry. These reactions form the heterocyclic ring from an acyclic precursor that already contains the necessary atoms. nih.govacs.org

One effective method is the one-pot intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide (B81097) moiety that can be subsequently reduced to the amine. nih.govacs.org This approach is notable for its anti-Markovnikov regioselectivity. nih.gov Another advanced strategy involves an asymmetric aza-silyl-Prins cyclization, which can produce substituted piperidines as single enantiomers using a chiral auxiliary derived from (S)-phenyl glycinol. whiterose.ac.uk

Enzyme-catalyzed cascades offer a green and highly selective alternative. A combination of galactose oxidase (GOase) and imine reductase (IRED) variants can convert N-Cbz-protected L-ornithinol (derived from the bio-renewable amino acid L-ornithine) into L-3-N-Cbz-aminopiperidine. rsc.org This one-pot process prevents the racemization of labile intermediates and produces products with high enantiopurity. rsc.org

| Method | Precursor | Key Reagents/Catalysts | Outcome | Ref |

| Intramolecular Aminoazidation | Unsaturated amine | Iodo-collidine, TMSN₃ | 3-Azidopiperidine (precursor to 3-amino) | nih.gov |

| Aza-silyl-Prins Cyclization | Chiral homoallylic amine | Lewis Acid | Substituted piperidines as single enantiomers | whiterose.ac.uk |

| Enzyme Cascade | N-Cbz-L-ornithinol | Galactose Oxidase (GOase), Imine Reductase (IRED) | (S)-3-N-Cbz-aminopiperidine | rsc.org |

| Cyclic Nitrone Cycloaddition | Polyhydroxylated pyrroline-N-oxides | N/A | Polyhydroxylated indolizidines (related bicyclic structures) | nih.gov |

Table 2: Selected Stereocontrolled Intramolecular Cyclization Strategies.

Chiral pool synthesis leverages abundant, enantiopure natural products like amino acids and sugars as starting materials. wikipedia.org For the synthesis of (S)-3-aminopiperidine, precursors can be derived from amino acids such as L-ornithine or L-glutamic acid. rsc.orggoogle.com For instance, N-Cbz-protected L-ornithinol, obtained from L-ornithine, serves as a direct precursor in enzymatic cyclization to form the desired piperidine scaffold. rsc.org

When asymmetric synthesis is not employed, the resolution of racemic mixtures is necessary. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. google.com Racemic 3-aminopiperidine can be resolved using chiral acids such as dibenzoyl-L-tartaric acid or N-modified alanine (B10760859) derivatives. google.comgoogleapis.com The selective crystallization of one diastereomer allows for the isolation of a single enantiomer of the amine after removal of the chiral auxiliary. google.com

Another widely used approach involves the synthesis of a racemic intermediate, such as N-protected 3-aminopiperidine, followed by separation of the enantiomers using chiral High-Performance Liquid Chromatography (HPLC). nih.gov For example, the reductive amination of N-Boc-3-piperidone with ethyl glycinate (B8599266) produces a racemic product, which can then be resolved into its pure (R) and (S) enantiomers by preparative chiral HPLC. nih.govacs.org

| Resolving Agent | Racemic Substrate | Separation Principle | Outcome | Ref |

| N-modified alanine derivative | 3-aminopiperidine | Fractional crystallization of diastereomeric salts | Enantiomerically enriched 3-aminopiperidine | google.com |

| Dibenzoyl-L-tartaric acid | 3-aminopiperidine | Fractional crystallization of diastereomeric salts | Partially resolved 3-aminopiperidine chiral acid salt | google.com |

| Chiral Stationary Phase | (rac)-Ethyl 2-[(1-tert-Butoxycarbonyl-piperidin-3-yl)amino]acetate | Preparative HPLC | Pure (R) and (S) enantiomers | nih.gov |

Table 3: Common Strategies for Diastereomeric Separation.

Selective Functionalization and Derivatization of Isopropyl-methyl-(S)-piperidin-3-yl-amine

Once the chiral (S)-piperidin-3-yl-amine core is obtained, the synthesis of the target compound, Isopropyl-methyl-(S)-piperidin-3-yl-amine, requires selective functionalization at the two nitrogen atoms. This involves the introduction of a methyl group and an isopropyl group. Furthermore, the piperidine ring itself can be functionalized to introduce additional peripheral substituents, creating a library of diverse molecules.

The presence of two distinct nitrogen atoms—the secondary amine of the piperidine ring (N1) and the primary amino group at the C3 position—necessitates a regioselective approach for alkylation. To synthesize Isopropyl-methyl-(S)-piperidin-3-yl-amine, a sequential alkylation strategy is typically required, often involving the use of protecting groups.

A common strategy begins with the protection of one amine to allow for the selective functionalization of the other. For instance, the primary amino group at C3 can be protected with a group like tert-butyloxycarbonyl (Boc). The exposed piperidine nitrogen can then be alkylated, for example, methylated using a reagent like methyl iodide in the presence of a mild base such as K₂CO₃. researchgate.net Following this step, the Boc group is removed under acidic conditions, and the now-free primary amine can be subjected to a second, different alkylation, such as reductive amination with acetone (B3395972) and a reducing agent (e.g., sodium triacetoxyborohydride) to install the isopropyl group. The order of these steps can be reversed to achieve the desired product.

Selective mono-N-alkylation can also be achieved through chelation. For example, a method involving the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to be effective for the mono-N-alkylation of 3-amino alcohols and could be conceptually applied to 3-aminopiperidine derivatives. organic-chemistry.org

N-acylation reactions are also fundamental for derivatization and are generally straightforward to perform on either nitrogen, again using protecting group strategies to ensure regioselectivity.

| Reaction | Reagents | Key Considerations | Ref |

| N-Alkylation | Alkyl halide (e.g., MeI), Base (e.g., K₂CO₃, NaH) | Use of protecting groups (e.g., Boc) to achieve regioselectivity between N1 and the C3-amino group. Slow addition of alkylating agent can favor mono-alkylation. | nih.govresearchgate.net |

| Reductive Amination | Aldehyde/Ketone (e.g., Acetone), Reducing Agent (e.g., NaBH(OAc)₃) | A mild and efficient method for introducing alkyl groups, particularly to primary amines. | nih.gov |

| N-Acylation | Acyl chloride, Acid anhydride | Highly efficient; requires protecting groups for regioselectivity. | --- |

Table 4: General Methods for Regioselective N-Functionalization.

Further diversification of the Isopropyl-methyl-(S)-piperidin-3-yl-amine scaffold can be achieved by introducing substituents onto the piperidine ring itself. It is crucial that these functionalization reactions proceed with high stereospecificity to avoid the formation of complex diastereomeric mixtures.

Palladium-catalyzed C(sp³)–H arylation offers a powerful method for this purpose. acs.org By using a directing group attached to the C3 position, such as an aminoquinoline (AQ) amide, it is possible to selectively functionalize the C4 position of the piperidine ring with excellent regio- and stereoselectivity, typically yielding the cis-3,4-disubstituted product. acs.org

Kinetic resolution provides another avenue for stereospecific functionalization. For instance, the deprotonation of N-Boc-2-aryl-4-methylenepiperidines using a chiral base like n-BuLi/(−)-sparteine can preferentially functionalize one enantiomer, leaving the other unreacted but enantiomerically enriched. acs.org The remaining functional groups (like the methylene (B1212753) group) can then be converted into other functionalities, such as a ketone via ozonolysis, providing access to a range of enantioenriched substituted piperidines. acs.org These methods highlight the potential to create novel analogues of Isopropyl-methyl-(S)-piperidin-3-yl-amine with additional stereocenters and functional groups on the piperidine ring.

Novel Catalytic Systems and Flow Chemistry for Chiral Amine Manufacturing

The industrial-scale synthesis of chiral amines, particularly scaffolds like (S)-piperidin-3-yl-amine, necessitates methodologies that are not only efficient and selective but also scalable, safe, and sustainable. In recent years, significant advancements have been made by integrating novel catalytic systems with continuous flow chemistry, addressing many of the limitations associated with traditional batch manufacturing. acs.org This synergy allows for enhanced control over reaction parameters, improved heat and mass transfer, and the potential for automated, high-productivity operations. springernature.com

Key innovations in this area revolve around two principal catalytic domains: biocatalysis, featuring enzymes like transaminases, and organometallic catalysis, employing complexes of metals such as rhodium, iridium, and copper.

Biocatalytic Approaches in Continuous Flow

Biocatalysis has emerged as a powerful and sustainable alternative for producing chiral amines with high enantioselectivity under mild reaction conditions. rsc.org Amine transaminases (ATAs), in particular, are highly effective for the asymmetric synthesis of chiral amines via the amination of prochiral ketones. beilstein-journals.org The application of these enzymes in continuous flow reactors, often in an immobilized format, offers substantial advantages, including simplified catalyst recovery and reuse, reduced downstream processing, and the ability to operate continuously for extended periods. whiterose.ac.ukrsc.org

A notable application is the synthesis of N-protected (S)-piperidin-3-yl-amine precursors. Research has demonstrated the effective use of immobilized ω-transaminases for the asymmetric amination of 1-Boc-3-piperidone. beilstein-journals.org By using isopropylamine (B41738) as the amine donor, this biocatalytic route provides the desired (S)-3-amino-1-Boc-piperidine in a single step with high yield and excellent enantiomeric excess. beilstein-journals.org

Furthermore, advanced strategies combine biocatalysis with other chemical or enzymatic steps in chemo-enzymatic cascades. One such approach involves a highly enantioselective transamination to create an optically pure enamine intermediate, which is then subjected to diastereoselective reduction. This second step can be achieved using platinum(0)-catalyzed flow hydrogenation, creating a seamless and highly efficient two-step process from an achiral precursor to a complex, multi-substituted piperidine. researchgate.net

Table 1: Examples of Biocatalytic Asymmetric Synthesis of Piperidine Scaffolds This table is interactive. You can sort and filter the data.

| Precursor | Biocatalyst System | Product | Key Parameters | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 1-Boc-3-piperidone | Immobilized ω-Transaminase (TA-IMB), Isopropylamine | (S)-3-amino-1-Boc-piperidine | Covalent immobilization on epoxyacrylate resin | High | High ee | beilstein-journals.org |

| Achiral Diketoester | Transaminase (e.g., ArR-TA, At-TA) | Optically Pure Enamine/Imine | Concurrent one-pot process possible with subsequent reduction | - | >99% ee | researchgate.net |

| 1-Boc-3-piperidone | ω-Transaminase from Arthrobacter | Chiral Amines | Immobilized enzyme in continuous flow | 90% | 90% ee | rsc.org |

Advanced Organometallic Catalysis

Parallel to biocatalysis, novel organometallic catalytic systems have been developed for the asymmetric synthesis of chiral piperidines. These methods often involve the dearomatization of pyridine derivatives through asymmetric hydrogenation or cross-coupling reactions.

One groundbreaking method is the rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts. dicp.ac.cn This reaction uniquely uses a simple, recoverable chiral primary amine to induce chirality in the piperidine product, obviating the need for complex chiral ligands on the metal center or the direct use of high-pressure hydrogen gas. dicp.ac.cnbohrium.com The process shows broad functional group tolerance and has been successfully scaled to the multi-hundred-gram level, demonstrating its industrial viability. dicp.ac.cnacs.org

Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgnih.gov This process involves a three-step sequence: partial reduction of pyridine, highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine with a boronic acid, and a final reduction. acs.orgnih.gov This methodology provides access to a diverse library of enantioenriched 3-substituted piperidines and has been applied to the formal synthesis of pharmaceutical agents like Preclamol. acs.orgnih.gov

Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has also proven effective, particularly when adapted to continuous flow systems. rsc.org This approach enables the stereoselective synthesis of highly functionalized cis-configurated hydroxypiperidine esters with excellent yields and stereoselectivities, highlighting the practical applicability of combining advanced catalysis with flow manufacturing. rsc.org Similarly, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has been developed as an efficient route to chiral 2,3-cis-disubstituted piperidines. nih.govresearchgate.net

Table 2: Selected Metal-Catalyzed Systems for Asymmetric Synthesis of Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Substrate | Catalytic System | Product Type | Key Parameters | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| N-Alkyl Pyridinium Salts | [Cp*RhCl2]2, Chiral Primary Amine, HCOOH/NEt3 | Chiral Piperidines | Asymmetric Reductive Transamination (ART) | Good | High dr | dicp.ac.cnbohrium.com |

| Phenyl pyridine-1(2H)-carboxylate & Arylboronic Acids | [Rh(cod)OH]2, (S)-Segphos | 3-Substituted Tetrahydropyridine (B1245486) | Asymmetric Reductive Heck Reaction | High | Excellent ee | acs.orgorganic-chemistry.org |

| 5-Hydroxypicolinate Pyridinium Salts | Iridium Complex with Chiral Ligand | cis-Hydroxypiperidine Esters | Batch and Continuous Flow | Up to 96% | Up to 97% ee, >20:1 dr | rsc.org |

| Hydroxylamine Ester | [CuOTf]2·benzene, (S,S)-Ph-BPE | 2,3-cis-disubstituted Piperidine | Cyclizative Aminoboration | Good | High ee | nih.govresearchgate.net |

Stereochemical Characterization and Conformational Dynamics of Isopropyl Methyl S Piperidin 3 Yl Amine

Analysis of Chirality and Its Influence on Molecular Architecture

The defining stereochemical feature of Isopropyl-methyl-(S)-piperidin-3-yl-amine is the chiral center at the C3 position of the piperidine (B6355638) ring. The "(S)" designation in its name specifies the absolute configuration at this carbon atom, which is bonded to four different groups: a hydrogen atom, the piperidine ring nitrogen (C2 and C4), and the N-isopropyl-N-methylamino substituent. This single stereocenter renders the entire molecule chiral, meaning it is non-superimposable on its mirror image, the (R)-enantiomer.

Conformational Analysis of the Piperidine Ring and Substituent Orientations

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org In this conformation, substituents at each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (around the ring's periphery). libretexts.org For Isopropyl-methyl-(S)-piperidin-3-yl-amine, the key conformational question is the preferred orientation (axial or equatorial) of the bulky N-isopropyl-N-methylamino group at the C3 position.

Generally, bulky substituents on six-membered rings preferentially occupy the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). isuct.ruyoutube.com Therefore, the most stable conformation of Isopropyl-methyl-(S)-piperidin-3-yl-amine is expected to be the one where the N-isopropyl-N-methylamino group is in the equatorial position.

The orientation of substituents on the piperidine nitrogen also plays a crucial role. The nitrogen atom's lone pair and its attached hydrogen atom also have conformational preferences. The N-H bond will typically favor the equatorial position to minimize steric interactions, a preference that can be influenced by solvent and protonation state. nih.gov

Furthermore, the dynamics of the N-isopropyl-N-methylamino side chain add another layer of complexity. Studies on similar acyclic amines, such as N-isopropyl-N-methylpropargylamine, show that there are preferred conformations around the nitrogen atom. nih.govacs.org Dynamic NMR studies on such compounds reveal that the substituents arrange themselves to minimize steric hindrance, with a strong preference for specific rotamers at low temperatures. nih.govacs.org For the title compound, the isopropyl and methyl groups will rotate and orient themselves to reduce steric strain with each other and the piperidine ring.

The interplay between the ring conformation and the substituent orientations is summarized in the following table, which outlines the expected energetic preferences.

| Substituent/Group | Position | Preferred Orientation | Rationale |

| N-isopropyl-N-methylamino | C3 | Equatorial | Minimizes 1,3-diaxial steric strain. youtube.com |

| Hydrogen | N1 | Equatorial | Minimizes steric interactions. |

This table represents the predicted lowest energy conformation based on established principles of conformational analysis.

Advanced Spectroscopic and Crystallographic Techniques for Stereochemical Elucidation

The precise three-dimensional structure, including the absolute configuration at C3 and the dominant conformation of the piperidine ring, is determined using a combination of advanced analytical methods.

X-ray Crystallography is the most definitive technique for determining molecular structure in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable salt derivative), a precise 3D map of electron density can be generated. mdpi.com This map reveals the exact positions of all atoms, providing unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.comrsc.org For a chiral molecule like Isopropyl-methyl-(S)-piperidin-3-yl-amine, crystallographic analysis can confirm the (S)-configuration and reveal the piperidine ring's chair conformation and the axial/equatorial positions of all substituents in the crystalline form. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying molecular structure and dynamics in solution.

¹H NMR: The coupling constants (J-values) between adjacent protons on the piperidine ring are highly dependent on the dihedral angle between them. This relationship can be used to distinguish between axial and equatorial protons and thus confirm the chair conformation. For example, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship. nih.govresearchgate.net

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their steric environment. An axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (C3 and C5 relative to the substituent), which can be a diagnostic indicator of its orientation. nih.gov

Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, it is possible to study conformational exchange processes, such as the ring flip of the piperidine or rotation around the C-N bond. nih.govacs.org At low temperatures, these processes can be "frozen out" on the NMR timescale, allowing for the observation of individual conformers.

Chiral Discriminating Agents: In some cases, chiral reagents can be added to the NMR sample to differentiate between enantiomers, which is useful for verifying enantiomeric purity. nih.gov

Vibrational Circular Dichroism (VCD) is another technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for the (S) and (R) enantiomers, the correct absolute configuration can be assigned. nih.gov

These techniques, often used in combination, provide a comprehensive picture of the stereochemical and conformational properties of Isopropyl-methyl-(S)-piperidin-3-yl-amine.

Computational and Theoretical Investigations of Isopropyl Methyl S Piperidin 3 Yl Amine and Analogs

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental in calculating the spatial, electronic, and energetic characteristics of piperidine (B6355638) derivatives. chemjournal.kz Techniques such as the semi-empirical methods AM1, PM3, and RM1, often implemented in software like HyperChem, are utilized to determine properties like thermodynamic stability and reactivity. chemjournal.kzekb.egresearchgate.net

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. ekb.egresearchgate.net Studies on various piperidine derivatives have shown that this gap can determine whether a compound is chemically stable and can help classify structures as nucleophiles or electrophiles. chemjournal.kzekb.eg For instance, in one study, piperidine models with a benzyloxy radical were identified as nucleophiles, while those without acted as electrophiles. ekb.eg

Charge characteristic calculations reveal the distribution of electron density within a molecule, identifying potential centers for nucleophilic or electrophilic attack. chemjournal.kzekb.eg In several analyses of piperidine compounds, the oxygen atom in a benzoyl radical was consistently identified as the single nucleophilic reaction center. chemjournal.kzekb.eg Furthermore, quantum chemical calculations can predict physical properties such as dipole moments, which indicate the polarity of a compound and its likely solubility in polar solvents like water and alcohol. ekb.eg More advanced methods like G3B3 and G3(MP2)-RAD have been used as reference procedures to study more complex phenomena, such as hydrogen migration reactions in piperidine radicals and their protonated forms, revealing how factors like solvation can influence reaction pathways. acs.orgnih.gov

Table 1: Quantum Chemical Methods and Their Applications to Piperidine Derivatives

| Method | Application | Key Findings | Citations |

|---|---|---|---|

| Semi-empirical (AM1, PM3) | Calculation of electronic and energy characteristics. | Used to establish thermodynamic stability and identify nucleophilic/electrophilic centers. chemjournal.kzekb.egresearchgate.net | chemjournal.kzekb.egresearchgate.net |

| HOMO-LUMO Analysis | Determination of chemical stability and reactivity. | The energy gap is directly related to the chemical stability of piperidine derivatives. chemjournal.kzekb.eg | chemjournal.kzekb.eg |

| G3B3 and G3(MP2)-RAD | Study of reaction mechanisms in radicals. | Elucidated the most feasible hydrogen migration pathways in piperidine radical cations. acs.orgnih.gov | acs.orgnih.gov |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for visualizing and understanding how a ligand, such as a piperidine derivative, interacts with its biological target. These methods are crucial for rational drug design.

Studies on piperidine-based analogs of cocaine have used molecular modeling to investigate their binding to monoamine transporters like DAT, SERT, and NET. acs.orgnih.gov This analysis revealed that introducing flexibility into the 3α-substituent of the piperidine ring could help avoid unfavorable interactions with the binding sites of these transporters, thereby improving biological activity. acs.orgnih.gov Similarly, for antagonists of the P2Y14 receptor, molecular modeling based on a P2Y12R crystal structure, followed by MD simulations, showed stable and persistent key interactions for potent compounds. acs.org

In the context of HIV-1 research, piperidine-based small molecules that mimic the CD4 receptor have been studied extensively. nih.gov Crystal structures of these compounds in complex with the viral envelope protein gp120 reveal how they anchor into the Phe43 cavity. nih.gov MD simulations can further explore the stability of these interactions over time, providing insights into the dynamic nature of the binding. For example, video analysis of 30-nanosecond MD simulations has been used to observe the persistence of hydrogen bonds between a ligand and a receptor. acs.org These computational approaches allow researchers to understand, at a molecular level, how structural modifications to the piperidine scaffold affect binding affinity and orientation within a target's active site. nih.gov

In Silico Approaches for Target Identification and Biological Activity Spectrum Prediction

In silico methods are instrumental in the early phases of drug discovery for identifying potential biological targets for a given compound and predicting its broader spectrum of activities. This process often involves structure-based virtual screening, where large databases of chemical compounds are computationally docked against the three-dimensional structure of a protein target.

For example, piperidine derivatives have been identified as potential lead compounds through virtual screening of databases like ZINC and ChemBridge against targets such as the main protease (Mpro) of SARS-CoV-2. nih.gov These screening efforts are followed by molecular docking to rank the compounds based on their predicted binding affinity and to analyze their binding modes within the target's active site. nih.govacs.org

Beyond single-target identification, computational platforms can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. frontiersin.org Servers like SwissADME and PROTOX-II are used to assess the drug-likeness of candidate molecules, predicting parameters such as gastrointestinal absorption and the ability to cross the blood-brain barrier. frontiersin.org This multi-faceted in silico evaluation helps to prioritize compounds for synthesis and further experimental testing, saving significant time and resources. acs.orgfrontiersin.org For instance, compounds from Piper sarmentosum were screened in silico against interleukin-6 (IL-6) to identify potential inhibitors for treating rheumatoid arthritis, with subsequent ADMET analysis confirming their potential as drug candidates. frontiersin.org

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies establish a correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent analogs.

QSAR models have been successfully developed for various piperidine derivatives to predict a range of activities. In one study, QSAR models were created to predict the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti. nih.govtandfonline.com These models used 2D topological descriptors and various statistical methods, including ordinary least squares multilinear regression (OLS-MLR) and machine learning approaches like support vector machines (SVM). The resulting models showed high predictive power, with determination coefficients (r²) greater than 0.85 on the training sets. nih.govtandfonline.com

In another comprehensive study, QSAR models were developed for 110 piperidine derivatives to predict their inhibitory activity against the Akt1 kinase and their antiproliferative effects on cancer cell lines. tandfonline.comnih.govresearchgate.net These models were built using 3D and 2D autocorrelation descriptors selected by a genetic algorithm (GA) and established using multiple linear regression (MLR). The robustness and predictive ability of the models were rigorously evaluated through internal and external validation, yielding high correlation coefficients (r²: 0.742–0.832) and cross-validated coefficients (Q²LOO: 0.684–0.796). nih.govresearchgate.net Such validated QSAR models serve as powerful tools for designing new derivatives with potentially enhanced biological activity. nih.govnih.gov

Table 2: Examples of QSAR Models for Piperidine Derivatives

| Activity Predicted | Model Type | Descriptors Used | Key Statistical Results | Citations |

|---|---|---|---|---|

| Toxicity vs. Aedes aegypti | OLS-MLR, SVM, etc. | 2D topological descriptors | r² > 0.85 (training set), r² > 0.8 (test set) | nih.govtandfonline.com |

| Akt1 Inhibition & Antiproliferative Activity | GA-MLR | 3D and 2D autocorrelation descriptors | r²: 0.742-0.832, Q²LOO: 0.684-0.796 | tandfonline.comnih.govresearchgate.net |

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing researchers to map out energy landscapes, identify intermediates, and characterize transition states. This knowledge is crucial for optimizing reaction conditions and understanding how complex organic molecules are formed.

For piperidine synthesis, computational methods have been used to investigate various reaction pathways. For example, Density Functional Theory (DFT) has been employed to study the copper-catalyzed intramolecular C–H amination of N-fluoride amides, a reaction that produces piperidines. acs.org These studies helped to propose a catalytic cycle and understand the influence of different ligands and reactants on the reaction outcome. acs.org

Quantum chemical studies have also been used to elucidate the mechanisms of rearrangements in piperidine-derived radicals. acs.orgnih.gov By calculating the energy barriers for different hydrogen shift pathways, researchers determined the most feasible rearrangement processes in both the gas phase and in the presence of a solvent molecule. acs.orgnih.gov Similarly, the mechanism for the synthesis of pyrrolidinedione derivatives, a related class of N-heterocycles, was studied computationally, revealing the energy barriers for key steps like Michael addition and cyclization. rsc.org These computational elucidations of reaction mechanisms provide a detailed, step-by-step understanding of how reactants are converted into products, which is often difficult to obtain through experimental means alone. nih.govmdpi.com

Molecular Recognition Mechanisms of Isopropyl Methyl S Piperidin 3 Yl Amine Derivatives with Biological Macromolecules

Detailed Analysis of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Packing, Electrostatic Complementarity)

The binding of piperidine-based ligands to protein targets is a multifactorial event, relying on a combination of interactions to achieve stable and specific binding. Molecular modeling and structural studies reveal a common pattern of interactions for these derivatives within receptor binding sites. nih.govnih.gov

Electrostatic Complementarity and Hydrogen Bonding: A primary anchoring point for many piperidine (B6355638) derivatives is the basic nitrogen atom within the piperidine ring. At physiological pH, this nitrogen is typically protonated, carrying a positive charge. nih.govnih.gov This charged center is crucial for forming strong electrostatic interactions, often as a salt bridge, with negatively charged amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the binding pocket. nih.govnih.gov For example, in the sigma-1 (σ1) receptor, ligands with a protonated piperidine nitrogen can form a bidentate salt bridge with the carboxylate groups of both Glu172 and Asp126. nih.gov This electrostatic complementarity, where the positive potential of the ligand aligns with the negative potential of the receptor, is a key driver for molecular recognition and binding affinity. nih.govnih.gov Furthermore, the protonated amine group and other suitable functional groups (e.g., amides) can act as hydrogen bond donors, forming critical H-bonds with acceptor atoms on residues such as Tyr103 or the backbone carbonyls of the protein. nih.govcsic.es

Hydrophobic and van der Waals Interactions: The carbon scaffold of the piperidine ring, along with its substituents like the isopropyl and methyl groups, is nonpolar and contributes significantly to binding through hydrophobic interactions. researchgate.netnih.govyoutube.com These groups are often nestled into hydrophobic pockets within the receptor, lined with nonpolar amino acid residues such as leucine, isoleucine, phenylalanine, and valine. nih.govresearchgate.net These interactions are driven by the hydrophobic effect, where the burial of nonpolar surfaces away from the aqueous solvent is energetically favorable. nih.govyoutube.com The shape and size of these substituents are critical; they must fit snugly into the hydrophobic sub-pockets to maximize van der Waals contacts, which are distance-dependent attractions between atoms. nih.govnih.gov The addition of methyl groups on the piperidine ring, for instance, can enhance lipophilic interactions within the binding pocket. nih.govacs.org

Pi-Interactions: Aromatic rings, if present in the derivative or the receptor's binding site, can participate in various pi-interactions. A notable example is the π-cation interaction, where the positively charged piperidine nitrogen can interact favorably with the electron-rich face of an aromatic ring from a residue like phenylalanine (Phe) or tryptophan (Trp). nih.govnih.gov This type of interaction was observed between a ligand's ionized nitrogen and Phe107 in the σ1 receptor, further stabilizing the complex. nih.gov

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues | Significance in Binding |

|---|---|---|---|

| Electrostatic (Salt Bridge) | Protonated Piperidine Nitrogen | Aspartate (Asp), Glutamate (Glu) | Primary anchoring force, crucial for affinity. nih.govnih.gov |

| Hydrogen Bonding | Protonated Piperidine N-H, Amine N-H | Tyrosine (Tyr), Serine (Ser), Threonine (Thr), Backbone Carbonyls | Directional bonding that confers specificity. nih.govcsic.es |

| Hydrophobic Packing | Piperidine Ring, Isopropyl Group, Methyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (B10760859) (Ala) | Contributes to overall binding energy and stability. nih.govacs.org |

| π-Cation | Protonated Piperidine Nitrogen | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) | Stabilizes the ligand's position within the binding pocket. nih.govnih.gov |

Stereospecificity in Ligand-Protein Binding: The Role of the (S)-Configuration

The introduction of a chiral center at the 3-position of the piperidine ring means the ligand can exist as two non-superimposable mirror images, or enantiomers: (S) and (R). Biological macromolecules, being chiral themselves, often exhibit a strong preference for one enantiomer over the other. researchgate.netnih.gov This stereospecificity is a fundamental aspect of molecular recognition. mdpi.com

The (S)-configuration dictates a precise three-dimensional arrangement of the substituents (the amine, isopropyl, and methyl groups) around the chiral carbon. This specific spatial orientation is often critical for achieving an optimal fit within the asymmetric binding pocket of a receptor. Research on chiral 3-amido-3-aryl-piperidine inhibitors of the glycine (B1666218) transporter 1 (GlyT1) demonstrated this principle, where the (R)-enantiomer showed significantly higher potency than the (S)-enantiomer, highlighting that a specific configuration was necessary for optimal interaction. nih.gov

The preference for one enantiomer is typically due to two main factors:

Enhanced Favorable Interactions: The (S)-enantiomer may position key functional groups to form stronger or additional hydrogen bonds, electrostatic interactions, or hydrophobic contacts that the (R)-enantiomer cannot achieve.

Avoidance of Steric Hindrance: The (R)-enantiomer might place a bulky group, such as the isopropyl group, in a position where it clashes with the protein wall, preventing the ligand from binding deeply or in the correct orientation.

The introduction of a chiral center into a piperidine scaffold can effectively enhance biological selectivity. researchgate.net For instance, studies on dopamine (B1211576) D2/D3 receptor ligands have shown that enantiomers can exhibit differential activity, with one isomer displaying much higher affinity and selectivity for a specific receptor subtype. This underscores that the specific stereochemistry, such as the (S)-configuration, is a crucial determinant for potent and selective ligand-protein binding.

Impact of Protonation States on Ligand Binding Affinity and Selectivity

The piperidine moiety is a saturated heterocycle with a basic nitrogen atom. mdpi.com This nitrogen's ability to accept a proton (its basicity) is a defining feature that profoundly impacts ligand binding. The protonation state of a ligand is determined by its pKa (the pH at which it is 50% protonated) and the pH of the surrounding environment. Piperidine itself has a pKa of approximately 11.2, meaning that at physiological pH (~7.4), the ring nitrogen will be overwhelmingly protonated, carrying a positive charge. wikipedia.org

This positive charge is fundamental to the binding affinity of many piperidine derivatives. nih.gov As discussed previously, the protonated amine is a key player in forming strong, long-range electrostatic interactions with negatively charged residues like Asp or Glu within the receptor binding site. nih.govnih.gov Molecular dynamics simulations have confirmed that a persistent salt bridge between the ligand's protonated nitrogen and a residue like Glu172 is a prototypical interaction for σ1 receptor binding. nih.gov

The protonation state influences not just affinity but also selectivity. The presence and location of a positive charge can act as a "steering" mechanism, orienting the ligand within the electrostatic field of the binding pocket. This ensures that other parts of the molecule, like the hydrophobic isopropyl group, are correctly positioned to engage with their respective sub-pockets. A change in the protonation state (for instance, in a microenvironment with a different pH) could lead to the loss of this key anchoring interaction, drastically reducing binding affinity and potentially altering which receptor subtypes the ligand prefers. nih.gov

Furthermore, the presence of a protonated amine in a highly hydrophobic region of a binding pocket can be energetically unfavorable. nih.gov This creates a delicate balance; while the charge is needed for the primary anchoring interaction, the rest of the molecule must possess sufficient complementary hydrophobic character to overcome the penalty of placing a charge in an apolar environment. This interplay is critical in determining both binding affinity and selectivity. nih.gov

Investigating Structural Determinants for Selective Modulation of Receptor Subtypes

Achieving selectivity for a specific receptor subtype (e.g., dopamine D4 over D2, or σ1 over σ2) is a primary goal in drug design, as it can lead to more targeted therapeutic effects with fewer side effects. nih.govnih.gov For piperidine derivatives, even subtle modifications to the molecular structure can lead to dramatic shifts in subtype selectivity. nih.govacs.org

The piperidine ring itself has been identified as a critical structural element for conferring selectivity. For example, in a series of dual-target ligands, replacing a piperazine (B1678402) ring with a piperidine ring drastically altered the selectivity profile, decreasing affinity for the histamine (B1213489) H3 receptor while increasing affinity for the σ1 receptor by orders of magnitude. nih.govacs.org

Key structural determinants for selectivity include:

N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen plays a crucial role. In one study on σ1 ligands, replacing the N-H of the piperidine with a small N-methyl group resulted in significantly higher σ1 affinity compared to the unsubstituted or N-ethyl substituted versions. nih.gov This suggests the size and lipophilicity of this substituent are finely tuned for optimal interaction within a specific sub-pocket of the σ1 receptor.

Substitution Pattern on the Piperidine Ring: The position of substituents on the piperidine ring's carbon framework is another critical factor. A study exploring methyl substitution as a probe for sigma receptor selectivity found that the position of a single methyl group had a profound impact on affinity and selectivity. As shown in the table below, a 4-methyl derivative was the most potent σ1 ligand, while a 3,3-dimethyl derivative was the most selective relative to the σ2 receptor.

The data below, adapted from research on N-substituted methylpiperidines, illustrates how minor structural changes dictate receptor affinity and selectivity.

| Compound (Modification) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity Ratio (Ki σ2 / Ki σ1) |

|---|---|---|---|

| N-propyl-(4-methylpiperidine) derivative | 0.030 | 17.9 | 597 |

| N-propyl-(3,3-dimethylpiperidine) derivative | 0.35 | 238 | 680 |

| N-propyl-(2-methylpiperidine) derivative | 0.68 | 11.3 | 17 |

| N-propyl-(3-methylpiperidine) derivative | 0.43 | 15.4 | 36 |

These findings demonstrate that a complex interplay of sterics, electronics, and conformational effects, governed by the specific structure of the ligand, ultimately determines its binding profile and its ability to selectively modulate different receptor subtypes. nih.govnih.gov

Applications of Isopropyl Methyl S Piperidin 3 Yl Amine As Chemical Probes and Research Tools

Design and Synthesis of Advanced Molecular Probes based on Piperidine (B6355638) Amine Scaffolds

The development of molecular probes from piperidine amine scaffolds is a significant area of research, enabling the study of complex biological systems. The synthesis of these scaffolds with precise stereochemical control is a critical first step. Modern synthetic methods allow for the creation of chiral piperidines from simple, acyclic amines through catalytic, enantioselective reactions. For instance, a copper-catalyzed radical-mediated δ C-H cyanation can transform acyclic amines into enantioenriched δ-amino nitriles, which serve as precursors to a variety of chiral piperidines. nih.gov This strategic approach allows for the controlled installation of functional groups that can be later modified to attach reporter molecules, such as fluorophores.

Once the chiral piperidine core is synthesized, it can be elaborated into a molecular probe. A common strategy involves incorporating fluorogenic moieties to create probes for biological imaging. researchgate.net For example, piperidine-based derivatives have been successfully developed as red-emitting luminescent materials. researchgate.net The design of such probes often involves coupling the piperidine scaffold to a fluorescent reporter whose photophysical properties change upon binding to a specific target or entering a particular cellular environment. Researchers have developed fluorescent piperidine derivatives as high-affinity probes to study specific biological targets like σ receptors, demonstrating the utility of this scaffold in creating sophisticated tools for fluorescence-based research techniques. acs.org The synthesis of these advanced probes often requires multi-step sequences, including the initial formation of the core piperidine structure, followed by functionalization and coupling to reporter groups. acs.orgnih.gov

| Probe Type | Scaffold | Application | Reference |

| Fluorescent Probe | Piperidine-based | Biological Imaging, Display Devices | researchgate.net |

| High-Affinity Probe | Spiro[isobenzofuran-piperidine] | Study of σ Receptors | acs.org |

| Chiral Precursor | δ-amino nitrile | Synthesis of Chiral Piperidines | nih.gov |

Utility in Mechanistic Biological Research and Pathway Elucidation

Piperidine amine scaffolds are invaluable tools for dissecting complex biological mechanisms and elucidating cellular pathways. Their structural similarity to endogenous neurotransmitters and other signaling molecules allows them to interact with specific biological targets, such as receptors and transporters. By systematically modifying the structure of these compounds, researchers can probe the structure-activity relationships (SAR) that govern these interactions.

The stereochemistry of the piperidine ring is a critical determinant of biological activity and selectivity. nih.gov Studies on 3,4-disubstituted piperidine analogs as monoamine transporter inhibitors have shown that different stereoisomers (e.g., cis vs. trans, (+) vs. (-)) can exhibit vastly different selectivity profiles for the dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.gov For example, (+)-cis isomers of certain analogs show selectivity for NET, making them useful pharmacological tools for exploring the specific roles of this transporter in behavior and disease. nih.gov Similarly, the introduction of a hydroxyl group into the piperidine ring of dopamine transporter ligands created enantiomers with a 122-fold difference in binding affinity, highlighting the profound impact of stereospecific interactions. nih.gov A compound like Isopropyl-methyl-(S)-piperidin-3-yl-amine, with its defined stereocenter, could be used in similar studies to probe the chiral recognition sites of enzymes or receptors, helping to map binding pockets and elucidate the molecular basis of target recognition.

Investigation of Enzyme Activation/Inhibition Mechanisms (e.g., Carbonic Anhydrase, Acetylcholine-binding protein)

The piperidine ring is a key pharmacophore in the design of potent and selective enzyme inhibitors. Its structural properties allow it to be incorporated into molecules that can target the active sites or allosteric sites of various enzymes, making such compounds essential research tools for studying enzyme function and for drug discovery. ijnrd.org

Acetylcholine-binding protein (AChBP): AChBP is a soluble protein that serves as a structural and functional homolog for the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov As such, it is a valuable surrogate target for studying ligand-receptor interactions. Through screening and structure-based design, piperidine derivatives have been identified and optimized as potent AChBP ligands. In one study, an initial piperidine hit was optimized through two rounds of synthesis and evaluation, resulting in a novel ligand with a high affinity (Ki = 2.8 nmol/L), significantly more potent than nicotine. nih.gov Molecular modeling of the ligand-AChBP complex guided the optimization process, demonstrating how piperidine scaffolds can be rationally modified to enhance binding affinity and probe the architecture of the binding site. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic potential in various diseases. mdpi.comresearchgate.net Piperidine-containing sulfonamides have been developed as potent inhibitors of several human CA (hCA) isoforms. By employing a "tail approach," where the piperidine moiety is appended to a benzenesulfonamide core, researchers have created inhibitors with high affinity and selectivity for cancer-associated isoforms like hCA IX and hCA XII. nih.gov The data below summarizes the inhibitory activity of selected piperidine-based compounds against various hCA isoforms, showcasing their potential as research tools to differentiate the functions of these closely related enzymes.

| Compound | Target Isoform | Inhibition Constant (Ki, nM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Compound 7h (4-fluoro derivative) | hCA IX | 1.2 | Highly potent against tumor-associated isoform hCA IX. | nih.gov |

| Compound 7b (4-hydroxy derivative) | hCA XII | 4.3 | Highly potent against tumor-associated isoform hCA XII. | nih.gov |

| Pyridine-3-sulfonamide 4 | hCA IX | 137 | 5.9-fold selective for hCA IX over hCA II. | nih.gov |

| Pyridine-3-sulfonamide 6 | hCA IX / hCA XII | - | 23.3-fold selective between hCA IX and hCA XII. | nih.gov |

Exploration of Intracellular Trafficking and Sequestration Mechanisms of Amine-Containing Compounds

Many biologically active compounds, including those with piperidine scaffolds, are weakly basic, lipophilic amines. This chemical property is a key determinant of their intracellular distribution, often leading to their accumulation within acidic organelles, most notably lysosomes. nih.govresearchgate.net This phenomenon, known as "lysosomal sequestration" or "ion trapping," is a critical area of investigation in cell biology and pharmacology.

Compounds like Isopropyl-methyl-(S)-piperidin-3-yl-amine, being lipophilic amines, are expected to undergo lysosomal sequestration. Researchers use fluorescent probes, such as LysoTracker Red (a lipophilic amine itself), and various inhibitors of lysosomal acidification (e.g., ammonium chloride) to study this process. nih.govresearchgate.net By observing the colocalization of a fluorescently tagged piperidine derivative with lysosomal markers or by quantifying its cellular accumulation in the presence and absence of lysosomal inhibitors, scientists can elucidate the extent and impact of its sequestration. nih.gov Understanding these trafficking and sequestration mechanisms is crucial, as they can be responsible for phenomena such as drug resistance in cancer cells, where chemotherapeutics are sequestered away from their intracellular targets. nih.gov

Future Trajectories and Interdisciplinary Opportunities in S Piperidin 3 Yl Amine Research

Innovations in Stereoselective Synthesis for Druggable Chemical Space Expansion

The ability to synthesize a wide variety of structurally diverse yet stereochemically pure piperidine (B6355638) analogs is fundamental to exploring their therapeutic potential. Future synthetic efforts will likely focus on expanding the accessible "druggable chemical space" around the (S)-piperidin-3-yl-amine core.

Key Synthetic Strategies:

Asymmetric Catalysis: The development of novel transition-metal catalysts, particularly those based on rhodium, ruthenium, and copper, continues to enable highly efficient and stereoselective syntheses of chiral piperidines. nih.govnih.govacs.org For instance, methods like the asymmetric hydrogenation of prochiral imines and enamines are among the most direct routes to creating chiral amines. acs.org Future work may focus on catalysts that allow for the precise installation of varied substituents at different positions on the piperidine ring, starting from simple precursors.

Enzymatic Cascades: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Multi-enzyme cascades that combine enzymes like galactose oxidase (GOase) and imine reductase (IRED) have been successfully used to produce enantiopure protected 3-aminopiperidines from bio-renewable amino acids. rsc.orgrsc.orgresearchgate.net This one-pot approach can prevent the racemization of sensitive intermediates and is well-suited for industrial-scale production. rsc.org The use of transaminases to convert prochiral piperidones into chiral amines like (R)-3-amino-1-Boc-piperidine also represents a powerful and scalable synthetic route. scispace.combeilstein-journals.org

Novel Cyclization Methods: Advanced cyclization strategies, such as the intramolecular radical cyclization of 1,6-enynes and the diastereoselective dearomatization/hydrogenation of fluoropyridines, provide access to polysubstituted piperidines with complex stereochemistry. nih.gov Continuous flow protocols are also emerging as a practical method for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.org

These innovative synthetic methods will be crucial for creating libraries of analogs based on the Isopropyl-methyl-(S)-piperidin-3-yl-amine scaffold, enabling a thorough investigation of structure-activity relationships (SAR).

Predictive Modeling and Artificial Intelligence in Rational Design of Chiral Ligands

Computational approaches are becoming indispensable in modern drug discovery, accelerating the design-test-analyze cycle. For chiral molecules like Isopropyl-methyl-(S)-piperidin-3-yl-amine, artificial intelligence (AI) and predictive modeling offer powerful tools for rational design.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities. youtube.com By developing QSAR models for a series of (S)-piperidin-3-yl-amine analogs, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. youtube.comnih.gov These models use molecular descriptors that quantify various aspects of a molecule's structure. youtube.com

Table 1: Representative Molecular Descriptors for QSAR Modeling of Piperidine Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Size, flexibility, and basic composition of the molecule. |

| Topological | Wiener Index, Balaban Index | Atom connectivity and branching of the molecular graph. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobicity, electronic distribution, and steric properties. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | 3D structure information. |

This table is illustrative and not exhaustive.

AI and Machine Learning: The integration of AI and machine learning (ML) is revolutionizing the design of chiral ligands and the prediction of their properties. researchgate.net Deep neural networks can learn complex, non-linear relationships between a molecule's structure and its function, outperforming traditional QSAR models in many cases. nih.govyoutube.com Recent advancements include the use of AI to predict the enantioselectivity of asymmetric catalytic reactions, which is crucial for the synthesis of chiral compounds. chemistryworld.com AI-driven approaches can also be used to screen virtual libraries of piperidine derivatives against models of biological targets, identifying promising candidates for synthesis and testing. researchgate.netplos.org

Uncovering Novel Biological Targets and Therapeutic Concepts for Piperidine Derivatives

The piperidine nucleus is a versatile scaffold that can interact with a wide range of biological targets, leading to diverse pharmacological effects. clinmedkaz.orgclinmedkaz.org While existing piperidine-based drugs target well-known receptors and enzymes, future research on analogs of Isopropyl-methyl-(S)-piperidin-3-yl-amine could uncover entirely new therapeutic applications.

In Silico Target Prediction: Computational tools like SwissTargetPrediction can analyze a molecule's structure and predict its most likely protein targets based on similarity to known ligands. clinmedkaz.orgclinmedkaz.org Applying these methods to a library of (S)-piperidin-3-yl-amine analogs can generate hypotheses about their biological function and guide experimental screening efforts. clinmedkaz.org

Known and Novel Target Classes: Piperidine derivatives have shown activity against a broad array of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.orgclinmedkaz.org For example, various derivatives have been investigated as ligands for mu-opioid receptors, histamine (B1213489) H3 receptors, and sigma receptors, with applications in pain management. tandfonline.comacs.orgnih.gov Others have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes or as agents targeting neurodegenerative diseases. beilstein-journals.orgclinmedkaz.org Future screening campaigns could explore activity against less conventional targets, such as components of the cell envelope stress response in bacteria or enzymes involved in metabolic disorders. acs.orgacs.org

Table 2: Potential Biological Targets for Piperidine Derivatives and Associated Therapeutic Areas

| Target Class | Specific Target Examples | Potential Therapeutic Area |

|---|---|---|

| Receptors | Mu-Opioid, Sigma (σ1), Histamine H3, Serotonin, Dopamine (B1211576) | Pain, Neurological Disorders, Psychiatry |

| Enzymes | Dipeptidyl Peptidase IV (DPP-IV), Acetylcholinesterase, Monoamine Oxidase (MAO) | Diabetes, Alzheimer's Disease, Depression |

| Ion Channels | Voltage-gated Sodium Channels (Nav1.7, Nav1.8) | Pain |

| Other | Bacterial Topoisomerases, Tubulin | Infectious Diseases, Oncology |

This table summarizes potential targets based on published research on various piperidine derivatives. clinmedkaz.orgtandfonline.comacs.orgnih.govacs.org

Development of Next-Generation Research Tools from Isopropyl-methyl-(S)-piperidin-3-yl-amine Analogs

Beyond direct therapeutic applications, analogs of Isopropyl-methyl-(S)-piperidin-3-yl-amine can be chemically modified to create sophisticated research tools for probing biological systems. These chemical probes can help elucidate disease mechanisms, validate new drug targets, and map complex biological pathways.

Probes for Target Identification and Validation: A potent and selective analog could be functionalized with a reactive group (e.g., a photoaffinity label) to covalently bind to its biological target. This allows for the isolation and identification of the target protein, which is a critical step in understanding a compound's mechanism of action.

Fluorescent and Radiolabeled Ligands: By attaching a fluorescent dye or a radioisotope (like ³H or ¹⁴C) to the piperidine scaffold, researchers can create probes to visualize and quantify receptor distribution in tissues or to perform binding assays. nih.gov For instance, modifying the piperidine nitrogen or another suitable position on the ring can allow for the introduction of these labels without abolishing biological activity. acs.org

Probes for Studying Biological Processes: Circular dichroism (CD) spectroscopy is a powerful method for studying the interaction of chiral molecules with biomacromolecules like DNA G-quadruplexes. mdpi.com Chiral piperidine derivatives could be developed as ligands to probe these and other complex biological structures, providing insight into their roles in health and disease. mdpi.com

The development of such tools represents a significant interdisciplinary opportunity, merging organic synthesis with molecular biology and pharmacology to advance our fundamental understanding of biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl-methyl-(S)-piperidin-3-yl-amine to ensure high enantiomeric purity?

- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt formation or chromatography using chiral stationary phases (CSPs), are critical for isolating the (S)-enantiomer. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways favoring the desired stereochemistry . Purification via recrystallization or membrane separation technologies (e.g., enantioselective membranes) may further enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of Isopropyl-methyl-(S)-piperidin-3-yl-amine?

- Methodological Answer : Nuclear magnetic resonance (NMR) with chiral solvating agents or X-ray crystallography (for single-crystal structures) provides definitive stereochemical assignments. Circular dichroism (CD) spectroscopy and polarimetry are complementary for monitoring enantiopurity. For intermediates, tandem mass spectrometry (MS/MS) coupled with ion mobility can resolve structural ambiguities .

Q. How can researchers assess the compound's stability under different storage conditions?

- Methodological Answer : Accelerated stability studies using factorial design (e.g., varying temperature, humidity, and light exposure) identify degradation pathways. High-performance liquid chromatography (HPLC) monitors decomposition products, while thermogravimetric analysis (TGA) evaluates thermal stability. Statistical models (e.g., Arrhenius plots) predict shelf-life under standard conditions .

Advanced Research Questions

Q. How to design a factorial experiment to optimize reaction conditions for synthesizing the compound?

- Methodological Answer : A 2^k factorial design (where k = variables like temperature, catalyst loading, and solvent polarity) minimizes experimental runs while maximizing data resolution. Response surface methodology (RSM) refines optimal conditions after screening. Computational reaction path searches (e.g., using the artificial force induced reaction method) validate experimental trends .

Q. What computational methods are recommended for predicting the compound's interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding affinities and conformational changes. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess electronic interactions at binding sites. Machine learning pipelines trained on structural analogs can prioritize targets for experimental validation .

Q. How to address discrepancies in reported catalytic activity data involving this compound?

- Methodological Answer : Systematic literature reviews (SLRs) using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) identify confounding variables (e.g., impurities, solvent effects). Meta-analyses with heterogeneity tests (e.g., I² statistic) quantify data variability. Experimental replication under standardized conditions (e.g., ICReDD protocols) resolves contradictions .

Data-Driven Research Considerations

- Synthesis Optimization : Refer to subclass RDF2050112 (reaction fundamentals and reactor design) for scaling challenges .

- Contradiction Analysis : Cross-reference CRDC classifications (e.g., RDF2050103 for chemical engineering design) to align methodologies with best practices .

- Advanced Characterization : Utilize InChI keys (e.g., XSOYBDAIHYQMCO-UHFFFAOYSA-N for related piperidine derivatives) to validate structural databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.